3,5-Dimethylthiophene-2-sulfonamide
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Overview
Description
3,5-Dimethylthiophene-2-sulfonamide is a chemical compound with the molecular formula C6H9NO2S2 and a molecular weight of 191.26 g/mol. This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylthiophene-2-sulfonamide typically involves the sulfonation of 3,5-dimethylthiophene. One common method is the reaction of 3,5-dimethylthiophene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions usually require controlled temperatures and anhydrous conditions to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3,5-Dimethylthiophene-2-sulfonamide has shown great potential in various fields of research and industry:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dimethylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes . The thiophene ring may also contribute to the compound’s overall activity by providing a stable aromatic system that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the methyl groups present in 3,5-Dimethylthiophene-2-sulfonamide.
3-Methylthiophene-2-sulfonamide: Contains only one methyl group.
5-Methylthiophene-2-sulfonamide: Contains only one methyl group at a different position.
Uniqueness
This compound is unique due to the presence of two methyl groups at the 3 and 5 positions of the thiophene ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other thiophene sulfonamide derivatives .
Properties
IUPAC Name |
3,5-dimethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S2/c1-4-3-5(2)10-6(4)11(7,8)9/h3H,1-2H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOGWVIHYBWIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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